molecular formula C20H28Br2N2O2 B12787750 1-(2-(3,4-Dihydroxyphenyl)-1-(4-tolyl)ethyl)-4-methylpiperazine dihydrobromide hydrate CAS No. 87203-84-7

1-(2-(3,4-Dihydroxyphenyl)-1-(4-tolyl)ethyl)-4-methylpiperazine dihydrobromide hydrate

Cat. No.: B12787750
CAS No.: 87203-84-7
M. Wt: 488.3 g/mol
InChI Key: NIANCLCHATVAPV-UHFFFAOYSA-N
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Description

1-(2-(3,4-Dihydroxyphenyl)-1-(4-tolyl)ethyl)-4-methylpiperazine dihydrobromide hydrate is a complex organic compound with potential applications in various scientific fields. This compound features a piperazine ring substituted with a 3,4-dihydroxyphenyl group and a 4-tolyl group, making it a molecule of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-(3,4-Dihydroxyphenyl)-1-(4-tolyl)ethyl)-4-methylpiperazine dihydrobromide hydrate typically involves multiple steps:

    Formation of the 3,4-dihydroxyphenyl group: This can be achieved through the hydroxylation of a phenyl ring using reagents such as hydrogen peroxide or other oxidizing agents.

    Attachment of the 4-tolyl group: This step involves the alkylation of the phenyl ring with a tolyl group using Friedel-Crafts alkylation.

    Formation of the piperazine ring: The piperazine ring can be synthesized through the cyclization of appropriate diamines.

    Combination of the components: The final step involves the coupling of the 3,4-dihydroxyphenyl and 4-tolyl groups to the piperazine ring, followed by the addition of dihydrobromide hydrate to form the final compound.

Industrial Production Methods: Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions: 1-(2-(3,4-Dihydroxyphenyl)-1-(4-tolyl)ethyl)-4-methylpiperazine dihydrobromide hydrate can undergo various chemical reactions, including:

    Oxidation: The dihydroxyphenyl group can be oxidized to form quinones.

    Reduction: The compound can be reduced to form corresponding alcohols or amines.

    Substitution: The piperazine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

    Substitution: Nucleophiles such as halides or amines can be used under basic conditions.

Major Products:

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Alcohols, amines, and other reduced forms.

    Substitution: Various substituted piperazine derivatives.

Scientific Research Applications

1-(2-(3,4-Dihydroxyphenyl)-1-(4-tolyl)ethyl)-4-methylpiperazine dihydrobromide hydrate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, including its role as a precursor for drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(2-(3,4-Dihydroxyphenyl)-1-(4-tolyl)ethyl)-4-methylpiperazine dihydrobromide hydrate involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to changes in their activity.

    Pathways Involved: It may influence signaling pathways, metabolic processes, or other cellular functions, resulting in various biological effects.

Comparison with Similar Compounds

1-(2-(3,4-Dihydroxyphenyl)-1-(4-tolyl)ethyl)-4-methylpiperazine dihydrobromide hydrate can be compared with other similar compounds:

    Similar Compounds: Examples include other piperazine derivatives, such as 1-(2-(3,4-dihydroxyphenyl)-1-ethyl)-4-methylpiperazine and 1-(2-(4-tolyl)-1-ethyl)-4-methylpiperazine.

    Uniqueness: The presence of both the 3,4-dihydroxyphenyl and 4-tolyl groups in the same molecule makes it unique, providing distinct chemical and biological properties.

Properties

CAS No.

87203-84-7

Molecular Formula

C20H28Br2N2O2

Molecular Weight

488.3 g/mol

IUPAC Name

4-[2-(4-methylphenyl)-2-(4-methylpiperazin-1-yl)ethyl]benzene-1,2-diol;dihydrobromide

InChI

InChI=1S/C20H26N2O2.2BrH/c1-15-3-6-17(7-4-15)18(22-11-9-21(2)10-12-22)13-16-5-8-19(23)20(24)14-16;;/h3-8,14,18,23-24H,9-13H2,1-2H3;2*1H

InChI Key

NIANCLCHATVAPV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C(CC2=CC(=C(C=C2)O)O)N3CCN(CC3)C.Br.Br

Origin of Product

United States

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